Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including biphenyl, acetamido, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and acetamido groups can enhance binding affinity and specificity to these targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds like 4,4’-dimethylbiphenyl and 4-bromo-1,1’-biphenyl share structural similarities and can undergo similar reactions.
Thiophene derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene have similar core structures and can be used in related applications.
Uniqueness
2,4-DIETHYL 5-(2-{[1,1’-BIPHENYL]-4-YLOXY}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H25NO6S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-phenylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H25NO6S/c1-4-30-24(28)21-16(3)22(25(29)31-5-2)33-23(21)26-20(27)15-32-19-13-11-18(12-14-19)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) |
InChI Key |
IZGHHOLEAJHFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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